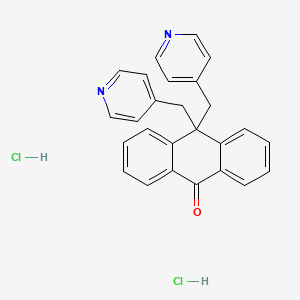

XE 991 dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

XE 991 dihydrochloride is a potent and selective blocker of KCNQ voltage-gated potassium channels . It blocks M current with IC50 values of 0.98 μM (M-current), 0.71 μM (KCNQ 2), 0.75 μM (KCNQX 1), >100 μM (Kv1.2), and >43 μM (Kv4.3) . It is also known as a potent pulmonary vasoconstrictor .

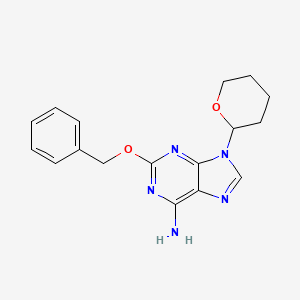

Molecular Structure Analysis

The molecular formula of XE 991 dihydrochloride is C26H20N2O.2HCl . The molecular weight is 449.37 .Physical And Chemical Properties Analysis

XE 991 dihydrochloride is a solid compound that is soluble in water to 100 mM .Aplicaciones Científicas De Investigación

Potassium Channel Blocker

XE 991 dihydrochloride is a potent and selective blocker of KV7 (KCNQ) voltage-gated potassium channels . It blocks KV7.2+7.3 (KCNQ2+3) / M-currents (IC 50 = 0.6 - 0.98 μM) and KV7.1 (KCNQ1) homomeric channels (IC 50 = 0.75 μM), but is less potent against KV7.1/minK channels (IC 50 = 11.1 μM) .

Cognitive Enhancement

XE 991 dihydrochloride has been shown to augment hippocampal ACh release and is a cognitive enhancer following oral administration in vivo . This suggests its potential utility in Alzheimer’s disease therapeutics .

Neurotransmitter Release Enhancement

XE 991 dihydrochloride has been found to enhance acetylcholine release from rat brain slices (EC 50 = 490 nM) and shows good in vivo potency and duration of action .

Neuronal Regulation

While early studies focused on actions in the central nervous system, XE 991 dihydrochloride can be used to explore the roles of KCNQ channels in neuronal regulation throughout the body .

Research on KCNQ Channels

The effectiveness of XE 991 dihydrochloride against KCNQ channels depends on partners or accessory proteins . This makes it a useful tool in research to understand the roles of these proteins in the function of KCNQ channels.

Long-term Synaptic Plasticity

XE 991 dihydrochloride has been found to decrease the stimulation threshold for long-term synaptic plasticity in healthy mice and in models of cognitive disease .

Mecanismo De Acción

Target of Action

XE 991 dihydrochloride is a potent and selective blocker of K V 7 (KCNQ) voltage-gated potassium channels . These channels are crucial for maintaining the resting membrane potential and controlling the excitability of neurons and muscle cells .

Mode of Action

XE 991 dihydrochloride blocks K V 7.2+7.3 (KCNQ2+3) / M-currents and K V 7.1 (KCNQ1) homomeric channels . It is less potent against k v 71/minK channels . By blocking these channels, XE 991 dihydrochloride inhibits the flow of potassium ions, which can alter the electrical activity of the cell .

Biochemical Pathways

The primary biochemical pathway affected by XE 991 dihydrochloride is the potassium ion transport pathway . By blocking the K V 7 (KCNQ) channels, XE 991 dihydrochloride disrupts the normal flow of potassium ions out of the cell, leading to changes in the cell’s electrical activity .

Result of Action

The blocking of K V 7 (KCNQ) channels by XE 991 dihydrochloride can lead to changes in the electrical activity of the cell . This can have various effects depending on the type of cell and the specific role of the K V 7 (KCNQ) channels in that cell. For example, in neurons, this could potentially lead to changes in the firing of action potentials .

Safety and Hazards

Propiedades

IUPAC Name |

10,10-bis(pyridin-4-ylmethyl)anthracen-9-one;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20N2O.2ClH/c29-25-21-5-1-3-7-23(21)26(17-19-9-13-27-14-10-19,18-20-11-15-28-16-12-20)24-8-4-2-6-22(24)25;;/h1-16H,17-18H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOGWMARIFDNZON-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3C2(CC4=CC=NC=C4)CC5=CC=NC=C5.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60662764 |

Source

|

| Record name | 10,10-Bis[(pyridin-4-yl)methyl]anthracen-9(10H)-one--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

XE 991 dihydrochloride | |

CAS RN |

122955-42-4 |

Source

|

| Record name | 10,10-Bis[(pyridin-4-yl)methyl]anthracen-9(10H)-one--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 122955-42-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.